Prop-2-enyl 4-propan-2-ylbenzoate
Description
Prop-2-enyl 4-propan-2-ylbenzoate is a benzoic acid derivative featuring an allyl (prop-2-enyl) ester group and a para-substituted isopropyl (propan-2-yl) group on the aromatic ring. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol (Figure 1). The compound was first isolated and characterized in 2014 from the essential oil of Pimpinella haussknechtii fruits using HPLC and NMR spectroscopy . Key spectral data include:
Properties
CAS No. |
6314-99-4 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
prop-2-enyl 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C13H16O2/c1-4-9-15-13(14)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
VPTHFDGXEAGQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 4-propan-2-ylbenzoate typically involves the esterification reaction between prop-2-enyl alcohol and 4-propan-2-ylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 4-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Prop-2-enyl 4-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 4-propan-2-ylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Varying Substituents
Prop-2-enyl 3,5-dichloro-4-prop-2-enoxybenzoate
- Structure : Features chlorine atoms at C3/C5 and an allyloxy group at C4, alongside the allyl ester.
- Properties : Enhanced electronegativity due to chlorine substituents improves stability against hydrolysis compared to the isopropyl analog. The allyloxy group increases reactivity in cycloaddition reactions .
- Applications: Potential use as a pesticide or herbicide due to halogenated aromatic systems .
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate
- Structure : Contains propargyl (prop-2-ynyl) ester and propargyloxy groups, with a methoxy substituent at C3.
- Properties : The alkyne groups enable click chemistry applications, while the methoxy group donates electron density, altering UV absorption and solubility. Crystalline structure with zigzag molecular alignment along the c-axis .
- Applications : Used as a flavoring agent and in medicinal chemistry for antitumor and anti-inflammatory activities .
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate
- Structure: Differs in the ester group (3'-methylbutanoate vs. isopropylbenzoate).
- Properties: Higher molecular weight (238 g/mol) and increased steric hindrance reduce volatility. Reported as a novel compound with uncharacterized bioactivity .
Parent Acid and Paraben Analogs
4-Isopropylbenzoic Acid
- Structure : The carboxylic acid precursor to Prop-2-enyl 4-propan-2-ylbenzoate.
- Properties : Higher polarity (logP ~2.1) and acidity (pKa ~4.5) compared to the ester. Used as an intermediate in polymer synthesis .
Propylparaben (Propyl 4-Hydroxybenzoate)
- Structure : Paraben with a propyl ester and hydroxyl group at C4.
- Lower lipophilicity (logP ~3.0) than this compound .
Functional Group Reactivity Comparisons
- Allyl vs. Propargyl Esters: Allyl groups (Prop-2-enyl) undergo [2+2] photocycloadditions and radical allylations, while propargyl esters (Prop-2-ynyl) participate in Huisgen cycloadditions. Tributyl [2-(trimethylsilyl)-prop-2-enyl]stannane exhibits 4–6× faster allylation rates than non-substituted analogs in radical reactions .
- Chlorinated vs. Alkylated Aromatics: Chlorine substituents (e.g., in Prop-2-enyl 3,5-dichloro-4-prop-2-enoxybenzoate) increase oxidative stability but raise toxicity concerns compared to alkylated derivatives .
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Synthetic Utility : The allyl group in this compound enables facile functionalization via radical or photochemical pathways, making it valuable for drug derivatization .
- Stability Considerations: Chlorinated analogs (e.g., Prop-2-enyl 3,5-dichloro-4-prop-2-enoxybenzoate) show enhanced hydrolytic stability but require rigorous toxicity evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
